molecular formula C15H13ClO3 B595782 4-(2-Chloro-5-methoxyphenyl)phenylacetic acid CAS No. 1334500-07-0

4-(2-Chloro-5-methoxyphenyl)phenylacetic acid

Cat. No. B595782
CAS RN: 1334500-07-0
M. Wt: 276.716
InChI Key: HOGDZTPEZJGOOR-UHFFFAOYSA-N
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Description

“4-(2-Chloro-5-methoxyphenyl)phenylacetic acid” is a chemical compound with the CAS Number: 1334500-07-0 . It has a molecular weight of 276.72 . The IUPAC name for this compound is (2’-chloro-5’-methoxy [1,1’-biphenyl]-4-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13ClO3/c1-19-12-6-7-14(16)13(9-12)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) . This indicates the molecular structure of the compound.

Scientific Research Applications

Pharmacological and Biological Effects of Phenolic Acids

Phenolic acids, such as Chlorogenic Acid (CGA) and others, have garnered attention for their diverse biological and pharmacological effects. CGA, in particular, is known for its antioxidant, anti-inflammatory, hepatoprotective, cardioprotective, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulating properties. Studies have suggested that CGA could play crucial roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, the hepatoprotective effects of CGA and its role as a free radicals scavenger highlight its potential as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs (Naveed et al., 2018).

Environmental Impact and Degradation

The environmental fate and degradation of phenoxy acids, including their presence in aquatic ecosystems and transformations in the water environment, have been extensively studied. These compounds, highly soluble in water and weakly absorbed in soil, pose potential risks to non-target organisms through various exposure pathways. Monitoring studies in Europe and elsewhere have identified phenoxy acids like MCPA and 2,4-D, along with their metabolites, in surface and groundwater, suggesting the need for localized mitigation strategies to prevent environmental contamination. The biodegradation of aromatic compounds by microorganisms such as Escherichia coli also provides insights into the potential for using biological methods to address pollution from such compounds (Muszyński et al., 2019).

Potential for Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been explored for the removal of recalcitrant compounds, including phenoxy acids, from aqueous media. The efficiency of these processes varies, suggesting the need for further research to optimize conditions for the degradation of pollutants like 2,4-D. The generation of by-products and their biotoxicity, alongside proposed degradation pathways, are critical areas of concern. Studies have highlighted the importance of selecting appropriate oxidizing systems and optimizing conditions to enhance the degradation efficiency of phenoxy acids and mitigate potential ecological impacts (Qutob et al., 2022).

properties

IUPAC Name

2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-19-12-6-7-14(16)13(9-12)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGDZTPEZJGOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716596
Record name (2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1334500-07-0
Record name [1,1′-Biphenyl]-4-acetic acid, 2′-chloro-5′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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